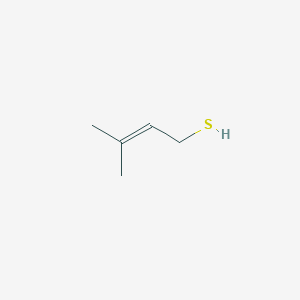

3-Methyl-2-butene-1-thiol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 3-Methyl-2-butene-1-thiol can be synthesized through various methods. One common synthetic route involves the reaction of carbamimidothioic acid with 3,3-dimethylallyl bromide . Another method includes the use of thiourea as a nucleophile in the preparation of thiols from alkyl halides .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The exact industrial methods are proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions: 3-Methyl-2-butene-1-thiol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized by reagents like bromine or iodine to yield disulfides.

Reduction: Disulfides formed from oxidation can be reduced back to thiols using zinc and acid.

Substitution: It can undergo nucleophilic substitution reactions, particularly with alkyl halides.

Common Reagents and Conditions:

Oxidation: Bromine (Br2) or iodine (I2) in an aqueous or organic solvent.

Reduction: Zinc (Zn) and hydrochloric acid (HCl).

Substitution: Thiourea in the presence of an alkyl halide.

Major Products Formed:

Oxidation: Disulfides (R–S–S–R’).

Reduction: Thiols (R–SH).

Substitution: Alkyl thiols and isothiourea salts.

科学的研究の応用

Organic Synthesis

3-Methyl-2-butene-1-thiol is utilized as a reagent in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, makes it a valuable tool for chemists. For instance, it can be oxidized to form disulfides or reduced back to thiols using specific reagents like zinc and hydrochloric acid.

Gas Chromatography Standards

This compound serves as a standard in gas chromatography due to its volatility and distinct odor profile. Researchers use it to calibrate instruments and validate methods for detecting other compounds, particularly in complex mixtures such as food and beverages .

Flavor and Fragrance Industry

In the flavor and fragrance industry, this compound is recognized for its strong odor, contributing to the aroma profiles of various products, including wines and roasted coffee. It has been identified in specific wine varieties, such as those made from Prieto Picudo grapes, where it plays a significant role in their sensory characteristics .

Biological Studies

Research has indicated that this compound may influence the aroma profile of cannabis, suggesting potential applications in the study of terpenes and other volatile compounds in plants. Additionally, its biological activity is being explored for therapeutic applications due to its sulfur-containing functional group.

Environmental Monitoring

This compound has been used in environmental studies to monitor trace levels of volatile organic compounds (VOCs) in various settings. Its detection limits make it suitable for analyzing air quality and assessing pollution levels .

Case Study 1: Detection in Wine

A study conducted on Spanish red wines demonstrated the identification of this compound using Gas Chromatography-Olfactometry (GC-O). The compound was found at concentrations slightly above its odor threshold (0.5–1 ng/L), showcasing its significance in wine aroma profiles .

Case Study 2: Application in Beer Quality Control

Research on beer quality highlighted the use of microanalytical methods to detect trace amounts of this compound. The study established a calibration curve for quantifying this compound, contributing to improved quality control measures in brewing processes .

作用機序

The mechanism of action of 3-Methyl-2-butene-1-thiol involves its interaction with various molecular targets and pathways:

類似化合物との比較

3-Methyl-1-butanethiol: Another thiol with a similar structure and odor profile.

Ethanethiol: A simpler thiol used as an odorant in natural gas.

2-Butene-1-thiol: Another thiol with a similar structure but different odor characteristics.

Uniqueness: 3-Methyl-2-butene-1-thiol is unique due to its strong, skunky odor and its presence in both cannabis and lightstruck beer. Its specific structure allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .

生物活性

3-Methyl-2-butene-1-thiol (MBT) is an organic compound classified as an alkylthiol, characterized by the presence of a thiol functional group attached to an alkyl chain. Its chemical formula is , and it is known for its distinctive odor reminiscent of onions and leeks. This compound has garnered attention in various fields, including food science, environmental studies, and toxicology, due to its biological activity and potential implications.

- IUPAC Name : 3-methylbut-2-ene-1-thiol

- CAS Number : 5287-45-6

- Molecular Weight : 102.198 g/mol

- Structure : The structure of MBT can be represented as follows:

Biological Significance

MBT has been identified in various biological contexts, particularly in relation to its formation during the fermentation process of alcoholic beverages. It is produced by certain yeast strains, such as Saccharomyces cerevisiae, under specific conditions that promote its synthesis. The compound's presence is often associated with undesirable flavors in beer and other fermented products, leading to extensive research on its control and mitigation.

Case Studies

- Formation in Beer : A study published in MDPI highlighted that exposure to UV light significantly influences the concentration of MBT in beers. Beers treated without UV filters showed concentrations of MBT that were significantly higher than those treated with filters, indicating that light exposure plays a critical role in MBT formation during brewing processes .

- Detection Methods : Research has focused on developing sensitive detection methods for MBT in food products. For instance, a microanalysis method was established to quantify MBT levels in beer samples exposed to sunlight. The method demonstrated high sensitivity and repeatability, proving essential for quality control in brewing .

- Potential Biomarker : MBT has been detected in various food items, including coffee (both arabica and robusta varieties). Its presence could serve as a potential biomarker for the consumption of these foods, indicating its relevance not only in flavor profiles but also in dietary studies .

Organoleptic Properties

MBT is characterized by its strong odor profile, which is often described as similar to that of leeks and onions. This property has implications for food quality and consumer acceptance, especially in products where such odors are undesirable.

Table of Biological Activity and Detection Methods

Future Directions

Further research is needed to explore the following areas:

- Mechanisms of Formation : Understanding the biochemical pathways leading to MBT synthesis during fermentation.

- Health Implications : Investigating any potential health effects associated with the consumption of products containing MBT.

- Mitigation Strategies : Developing methods to control or eliminate MBT formation in food products without compromising flavor profiles.

特性

IUPAC Name |

3-methylbut-2-ene-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c1-5(2)3-4-6/h3,6H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDPOKGOQFTYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCS)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200907 | |

| Record name | Prenyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid | |

| Record name | Prenylthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/508/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

128.00 to 135.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methyl-2-butene-1-thiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in ethanol, triacetin and heptane | |

| Record name | Prenylthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/508/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.884-0.885 | |

| Record name | Prenylthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/508/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5287-45-6 | |

| Record name | 3-Methyl-2-butene-1-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5287-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prenyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005287456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prenyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRENYLTHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDG262156U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-2-butene-1-thiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-methyl-2-butene-1-thiol?

A1: this compound has the molecular formula C5H10S and a molecular weight of 102.18 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, studies utilize techniques like gas chromatography-mass spectrometry (GC-MS) [, , , , , , , , , , , , , , , , ] and gas chromatography-olfactometry (GC-O) [, , , , , , ] to characterize and quantify this compound. These techniques provide information about its mass fragmentation pattern and retention time, which are crucial for identification.

Q3: Where is this compound naturally found?

A3: this compound is a significant contributor to the characteristic "skunky" aroma of Cannabis sativa [, , ]. It's also found in various other plants, including certain cultivars of Fritillaria imperialis (commonly known as the crown imperial) [].

Q4: How is this compound formed in beer?

A4: In beer, this compound is primarily formed as a result of exposure to sunlight [, , , , , ]. This process, known as the "lightstruck reaction," involves the photolysis of isohumulones (bitter compounds derived from hops) in the presence of sulfur-containing amino acids [, , ].

Q5: Can this compound form in beer without light exposure?

A5: Yes, research indicates that this compound can also form, albeit slowly, during the thermal oxidation of beer, even in the absence of light [].

Q6: What is the sensory threshold of this compound in beer?

A6: this compound possesses an extremely low sensory threshold in beer, ranging from 2 to 7 ng/L []. This means that even minute quantities can impart a noticeable "skunky" off-flavor.

Q7: Are there other compounds that contribute to the "skunky" aroma in beer?

A7: Research using multidimensional GC-olfactometry revealed the presence of two additional unidentified compounds in beer with aromas indistinguishable from the “skunky” aroma of this compound []. These compounds likely contribute to the overall "lightstruck" character.

Q8: How does this compound react in the atmosphere?

A8: A study employing high-level quantum chemical calculations investigated the atmospheric fate of this compound []. It found that the dominant reaction pathway involves the addition of a hydroxyl radical (•OH) to a carbon atom of the alkene moiety, leading to the formation of a carbon-centered radical.

Q9: How does the atmospheric degradation of this compound impact its environmental persistence?

A9: The reaction with hydroxyl radicals contributes significantly to the atmospheric removal of this compound, impacting its overall environmental persistence [].

Q10: What analytical methods are commonly employed to detect and quantify this compound?

A10: Various analytical techniques are utilized to study this compound. These include:

- Gas chromatography with flame ionization detection (GC-FID): Provides quantitative information on the compound's concentration [].

- Gas chromatography with flame photometry (GC-FPD): Offers selective and sensitive detection of sulfur-containing compounds like this compound [].

- Gas chromatography with sulfur chemiluminescence detection (GC-SCD): Specifically targets sulfur compounds, enabling highly sensitive and selective detection [, ].

- Purge and trap (P&T) coupled with GC-MS: Enhances sensitivity by concentrating volatile compounds before analysis [].

- Solid-phase microextraction (SPME) combined with GC-MS: Enables efficient extraction and preconcentration of volatile compounds from complex matrices [, , ].

- Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS: A solvent-free technique for analyzing volatile compounds in the headspace above a sample [].

- Solvent-assisted flavor evaporation (SAFE) coupled with GC-MS: Isolates volatile compounds from complex matrices while minimizing thermal degradation [, , ].

Q11: How can the formation of this compound in beer be monitored?

A11: A spectrophotometric method has been developed to monitor the formation of this compound in beer []. This method utilizes the decrease in riboflavin absorbance at 445 nm upon light exposure, which is directly correlated with the formation of the "lightstruck" character [].

Q12: In what other beverages does this compound play a role in flavor?

A12: Beyond beer and cannabis, this compound has been identified as a key contributor to the aroma profile of roasted coffee [, ]. It's also detected in mangosteen wines [].

Q13: How does the presence of melanoidins in coffee affect this compound?

A13: Research indicates that coffee melanoidins, particularly those with low molecular weights (1500-3000 Da), can significantly reduce the concentration of this compound in coffee beverages []. This interaction likely contributes to the complex flavor profile of coffee.

Q14: What challenges are associated with this compound in the beer industry?

A14: The formation of this compound presents a significant challenge for brewers, as it can lead to undesirable "skunky" off-flavors in beer [, ]. This necessitates careful control of light exposure during brewing, packaging, and storage [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。